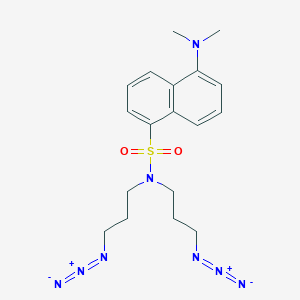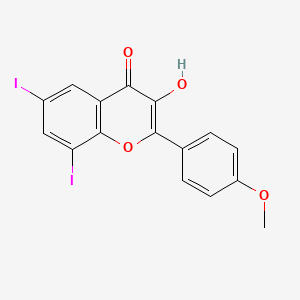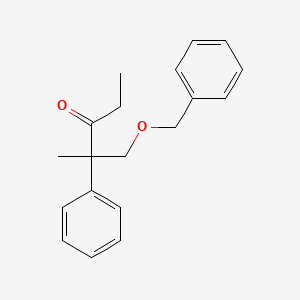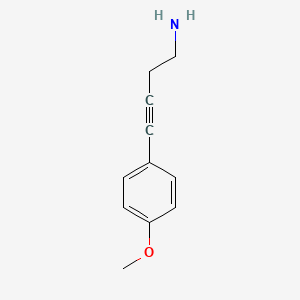
4-(4-Methoxyphenyl)but-3-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)but-3-yn-1-amine: is an organic compound that belongs to the class of alkynes and amines It features a methoxyphenyl group attached to a butynyl chain, which is further connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-yn-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with propargylamine under suitable conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in the presence of a base like potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)but-3-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-methoxyphenyl)but-3-yn-1-one.
Reduction: Formation of 4-(4-methoxyphenyl)but-3-en-1-amine or 4-(4-methoxyphenyl)butane-1-amine.
Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl compounds.
Scientific Research Applications
Chemistry: 4-(4-Methoxyphenyl)but-3-yn-1-amine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways involving amine groups.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the alkyne group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)but-3-en-1-amine: Similar structure but with an alkene group instead of an alkyne.
4-(4-Methoxyphenyl)butane-1-amine: Similar structure but with an alkane group instead of an alkyne.
4-(4-Methoxyphenyl)prop-2-yn-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness: 4-(4-Methoxyphenyl)but-3-yn-1-amine is unique due to the presence of both an alkyne and an amine group, which allows for diverse chemical reactivity and potential applications. The methoxyphenyl group also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
918871-63-3 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)but-3-yn-1-amine |
InChI |
InChI=1S/C11H13NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,3,9,12H2,1H3 |
InChI Key |
VVEBXHIYHLNGCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
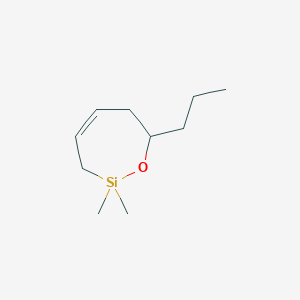
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)

